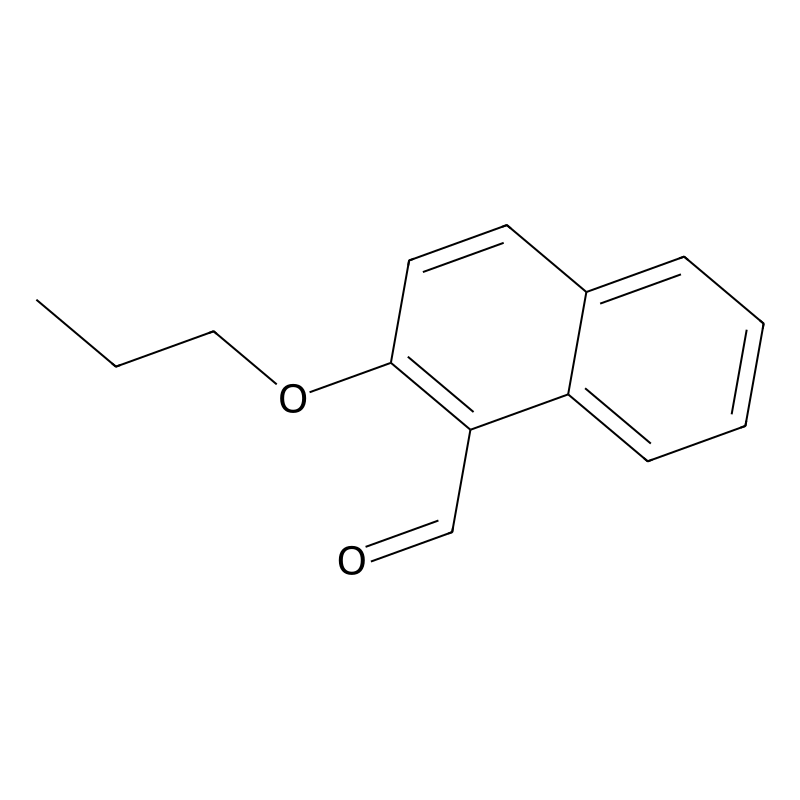

2-Propoxy-1-naphthaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Propoxy-1-naphthaldehyde, also known as 1-naphthaldehyde, 2-propoxy-, is an aromatic aldehyde with the chemical formula C₁₄H₁₄O₂. Its synthesis can be achieved through various methods, including the Vilsmeier-Haack reaction and the formylation of 2-propoxynaphthalene. Researchers have characterized this compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Potential Applications:

While the specific scientific research applications of 2-propoxy-1-naphthaldehyde are not extensively documented, its structural features suggest potential avenues for exploration:

- Intermediate in Organic Synthesis: The aldehyde group and the aromatic ring present in 2-propoxy-1-naphthaldehyde make it a versatile intermediate for the synthesis of various organic molecules. Researchers might utilize it as a building block for the construction of more complex structures with desired properties [].

- Ligand Design: The aromatic core and the electron-withdrawing aldehyde group can potentially enable 2-propoxy-1-naphthaldehyde to act as a chelating ligand, forming coordination complexes with metal ions. This property could be useful in studies related to catalysis, material science, and medicinal chemistry.

- Bioconjugation: The propoxy group might allow for the attachment of biomolecules like peptides or proteins to the naphthalene core through conjugation techniques. This could be valuable for developing targeted drug delivery systems or bioimaging probes [].

2-Propoxy-1-naphthaldehyde, with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol, is an aromatic aldehyde derived from naphthalene. It features a propoxy group at the 2-position and an aldehyde functional group at the 1-position of the naphthalene ring. This compound is characterized by its unique structural properties, which contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

- Wearing gloves and protective eyewear when handling the compound.

- Working in a well-ventilated fume hood.

- Avoiding contact with skin and eyes.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

- Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or alcohols, forming imines or acetals, respectively.

- Electrophilic Aromatic Substitution: The presence of the propoxy group can influence the reactivity of the naphthalene ring in electrophilic aromatic substitution reactions, directing electrophiles to the 3- or 4-positions .

Several methods exist for synthesizing 2-propoxy-1-naphthaldehyde:

- Friedel-Crafts Acylation: This method involves the acylation of propoxy-substituted naphthalene using an appropriate acyl chloride.

- Refluxing Naphthalene with Propyl Alcohol: Under acidic conditions, naphthalene can react with propyl alcohol to form the propoxy derivative, followed by oxidation to yield 2-propoxy-1-naphthaldehyde.

- Direct Aldol Condensation: This involves the reaction of an appropriate aldehyde with a ketone in the presence of a base to form β-hydroxy aldehydes, which can then be dehydrated to yield the desired product .

2-Propoxy-1-naphthaldehyde has potential applications in:

- Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Research: Due to its structural similarity to biologically active compounds, it may serve as a lead compound in drug discovery.

- Dyes and Pigments: Its aromatic structure may allow it to be used in dye formulations.

Interaction studies involving 2-propoxy-1-naphthaldehyde often focus on its binding affinity with biological targets. While specific studies are scarce, similar compounds have been investigated for their interactions with enzymes and receptors. These studies typically employ techniques such as molecular docking and spectroscopic methods to elucidate binding mechanisms and affinities .

Several compounds share structural similarities with 2-propoxy-1-naphthaldehyde. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Hydroxy group at position 2 | Exhibits strong hydrogen bonding capabilities |

| 4-Propoxy-1-naphthaldehyde | Propoxy group at position 4 | Different electronic properties due to substitution |

| 1-Hydroxy-2-naphthaldehyde | Hydroxy group at position 1 | Known for its chelating properties |

These compounds differ primarily in their substituents on the naphthalene ring, which significantly affects their chemical reactivity and biological activity. The unique placement of the propoxy group in 2-propoxy-1-naphthaldehyde contributes to its distinct chemical behavior compared to these similar compounds .